molecular formula C9H15NO3 B010248 tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 171919-76-9

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No. B010248
CAS RN: 171919-76-9
M. Wt: 185.22 g/mol
InChI Key: OPQMXTJLDQEDTI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • ChemSpider ID : 77006069

Molecular Structure Analysis

  • The (2S)-configuration indicates the stereochemistry of the chiral center .

Physical And Chemical Properties Analysis

  • Molar Volume : Around 211.7 cm³ .

Scientific Research Applications

Organic Chemistry Transformations

The tert-butyl group in this compound can be used in various chemical transformations due to its unique reactivity pattern . The crowded nature of the tert-butyl group can lead to interesting reactivity patterns that can be utilized in synthetic organic chemistry .

Biosynthetic and Biodegradation Pathways

The tert-butyl group’s relevance in nature and its implication in biosynthetic and biodegradation pathways make this compound potentially useful in biochemistry . It could be involved in the synthesis or degradation of certain biomolecules .

Biocatalytic Processes

The tert-butyl group could also find applications in biocatalytic processes . Its unique reactivity pattern could be harnessed in catalyzing certain biochemical reactions .

NMR Studies of Macromolecular Complexes

The tert-butyl group can serve as a probe for NMR studies of macromolecular complexes . This is particularly useful in the study of complexes formed on membranes by neuronal SNAREs that mediate neurotransmitter release .

Study of Neurotransmitter Release

The compound could be used to analyze presynaptic complexes involved in neurotransmitter release . This is achieved by attaching tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs .

Creation of Bio-based Polymers

The compound could be used in the controlled/living polymerization of renewable vinyl monomers derived from natural sources. This highlights the potential of these chemicals in creating bio-based polymers with high performance and environmental benefits.

properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMXTJLDQEDTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Diazo-1-methyl-2-oxo-propyl)-carbamic acid tert-butyl ester (0.250 g, 1.17 mmol) was dissolved in anhydrous DCM (6 mL) and Et3N (1.18 mg, 0.012 mmol) was added. The reaction mixture was cooled to 0° C. and rhodium (II) acetate (0.010 g, 0.023 mmol) was added. The reaction mixture was stirred at 0° C. for 1 h then concentrated in vacuo to give 2-methyl-3-oxo-azetidine-1-carboxylic acid tert-butyl ester, which was used in the next step without further purification. TLC (eluting with 20% EtOAc/heptane) Rf=0.3.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 mg
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three

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